3-(Methoxymethyl)thiophene
Description
Properties
Molecular Formula |
C6H8OS |
|---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
3-(methoxymethyl)thiophene |
InChI |
InChI=1S/C6H8OS/c1-7-4-6-2-3-8-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
RCTIHQZIVLNKDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxymethyl Thiophene and Its Precursors
Strategies for the Construction of the Thiophene (B33073) Ring System Relevant to 3-Substituted Derivatives
The formation of the thiophene core is a fundamental step in the synthesis of its derivatives. Several classical methods can be adapted to yield 3-substituted thiophenes, which serve as precursors to 3-(Methoxymethyl)thiophene (B6159051). The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. biosynth.comsemanticscholar.org To obtain a 3-substituted thiophene, a 1,4-dicarbonyl compound with a substituent at the appropriate position is required.
Hinsberg Thiophene Synthesis: This synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate. rsc.org This method is particularly useful for producing thiophenes with carboxylate groups, which can then be further modified.
Gewald Aminothiophene Synthesis: The Gewald reaction is a versatile method for synthesizing polysubstituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. sigmaaldrich.com While this method primarily yields 2-aminothiophenes, the substituents at the 3, 4, and 5-positions can be varied based on the choice of the starting carbonyl compound and cyanoester.
Fiesselmann Thiophene Synthesis: This approach provides access to 3-hydroxythiophene derivatives through the condensation of thioglycolic acid with α,β-acetylenic esters. rsc.org The resulting hydroxyl group can serve as a handle for further functionalization.
These methods provide various routes to 3-substituted thiophene precursors. For instance, a precursor like 3-bromothiophene (B43185) or a thiophene with a functional group at the 3-position that can be converted to a methoxymethyl group is often the initial target.
Functionalization Approaches for Introducing the Methoxymethyl Moiety
Once a 3-substituted thiophene precursor is obtained, the methoxymethyl group can be introduced through several functionalization strategies.
Direct alkoxymethylation of the thiophene ring can be challenging due to selectivity issues. A more common and controlled approach involves a two-step process: hydroxymethylation followed by etherification.
First, a hydroxymethyl group can be introduced at the 3-position. This is often achieved by converting a 3-halothiophene, such as 3-bromothiophene, into an organometallic reagent (e.g., 3-thienylmagnesium bromide or 3-lithiothiophene) and subsequently reacting it with formaldehyde (B43269). nih.govstenutz.eugoogle.commdpi.com This reaction yields 3-thiophenemethanol (B153581). quinoline-thiophene.comnih.gov
The second step is the etherification of 3-thiophenemethanol to form this compound. This can be accomplished through a Williamson ether synthesis, where the alcohol is treated with a base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate. nih.gov Reductive etherification is another alternative. sigmaaldrich.com
| Step | Reaction | Reagents | Product |
| 1 | Grignard Formation & Hydroxymethylation | 3-Bromothiophene, Mg, Formaldehyde (HCHO) | 3-Thiophenemethanol |
| 2 | Williamson Ether Synthesis | 3-Thiophenemethanol, NaH, Methyl Iodide (CH₃I) | This compound |
An alternative route involves the introduction of a halomethyl group, which can then be substituted with a methoxy (B1213986) group. For instance, chloromethylation of thiophene can yield a mixture of isomers, from which the 3-(chloromethyl)thiophene (B1314076) can be isolated. This intermediate can then be reacted with sodium methoxide (B1231860) to produce this compound via a nucleophilic substitution reaction. The chloromethylation is typically carried out using formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst. sigmaaldrich.comtcichemicals.com
| Step | Reaction | Reagents | Intermediate | Final Product |
| 1 | Chloromethylation | Thiophene, HCHO, HCl | 3-(Chloromethyl)thiophene | |
| 2 | Nucleophilic Substitution | 3-(Chloromethyl)thiophene, Sodium Methoxide (NaOCH₃) | This compound |
Derivatization of this compound for Advanced Syntheses
This compound can serve as a starting material for the synthesis of more complex molecules. Key derivatization reactions include halogenation and the introduction of carboxylic acid and ester functionalities.
The synthesis of 5-bromo-3-(methoxymethyl)thiophene-2-carboxylic acid from this compound involves a sequence of regioselective reactions.
First, bromination of this compound is performed. The methoxymethyl group is an ortho, para-directing activator (in the context of electrophilic substitution on the thiophene ring), directing the incoming electrophile primarily to the 2- and 5-positions. Due to steric hindrance from the 3-substituent, bromination is expected to occur preferentially at the 5-position, yielding 5-bromo-3-(methoxymethyl)thiophene. N-Bromosuccinimide (NBS) is a common reagent for such selective brominations.
Next, a carboxyl group is introduced at the 2-position. This can be achieved by a halogen-metal exchange followed by carboxylation. The 5-bromo-3-(methoxymethyl)thiophene is treated with a strong base like n-butyllithium at low temperatures. This selectively replaces the bromine at the more acidic 2-position (if a 2-bromo intermediate is used) or another halogen, followed by quenching with carbon dioxide (dry ice) to form the corresponding carboxylic acid upon acidic workup. A plausible route would be the dibromination of this compound to yield 2,5-dibromo-3-(methoxymethyl)thiophene, followed by selective lithiation at the 2-position and subsequent carboxylation.
| Step | Reaction | Reagents | Product |
| 1 | Bromination | This compound, NBS | 5-Bromo-3-(methoxymethyl)thiophene |
| 2 | Lithiation & Carboxylation | 2,5-Dibromo-3-(methoxymethyl)thiophene, n-BuLi, CO₂, H₃O⁺ | 5-Bromo-3-(methoxymethyl)thiophene-2-carboxylic acid |
The carboxylic acid synthesized in the previous step can be readily converted to its corresponding ester.
Esterification: The synthesis of methyl 5-bromo-3-(methoxymethyl)thiophene-2-carboxylate is typically achieved by the esterification of 5-bromo-3-(methoxymethyl)thiophene-2-carboxylic acid. A common method is Fischer esterification, which involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. rsc.org Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol.
Hydrolysis: The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.
| Reaction | Starting Material | Reagents | Product |
| Esterification | 5-Bromo-3-(methoxymethyl)thiophene-2-carboxylic acid | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 5-bromo-3-(methoxymethyl)thiophene-2-carboxylate |
| Hydrolysis | Methyl 5-bromo-3-(methoxymethyl)thiophene-2-carboxylate | NaOH (aq), then H₃O⁺ | 5-Bromo-3-(methoxymethyl)thiophene-2-carboxylic acid |
Chemical Reactivity and Transformation Studies of 3 Methoxymethyl Thiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including thiophene and its derivatives. wikipedia.orgmasterorganicchemistry.com The π-electron system of the thiophene ring acts as a nucleophile, attacking electrophiles to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or σ-complex. dalalinstitute.comlibretexts.org The subsequent loss of a proton restores the aromaticity of the ring, resulting in the substitution product. dalalinstitute.com Thiophenes are generally more susceptible to electrophilic attack than benzene (B151609) due to the ability of the sulfur atom to stabilize the cationic intermediate. wikipedia.org
The position of electrophilic attack on the 3-(methoxymethyl)thiophene (B6159051) ring is directed by the electronic properties of the methoxymethyl substituent. The methoxymethyl group (-CH₂OCH₃) is considered an activating, ortho, para-directing group. This is due to the electron-donating nature of the oxygen atom's lone pairs, which can be delocalized into the thiophene ring through resonance, increasing the electron density at the C2 and C5 positions (ortho and para to the substituent, respectively). youtube.comlibretexts.org
Consequently, electrophilic substitution on this compound is expected to occur preferentially at the C2 and C5 positions. The C2 position is generally the most reactive site in 3-substituted thiophenes for electrophilic attack due to the formation of a more stable carbocation intermediate. researchgate.net However, the steric bulk of the methoxymethyl group may influence the ratio of C2 to C5 substitution. For instance, in the Vilsmeier formylation of 3-methylthiophene, the use of larger Vilsmeier reagents can favor substitution at the less sterically hindered C5 position. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C2 | Major product | Electronic activation by the methoxymethyl group leads to a more stabilized cationic intermediate. |
| C5 | Minor product | Electronic activation is also present, but steric hindrance from the adjacent substituent may reduce reactivity. |
| C4 | Negligible | This position is electronically deactivated relative to C2 and C5. |
Nucleophilic Reactions Involving the Methoxymethyl Group or Thiophene Ring
Nucleophilic substitution reactions on the thiophene ring itself are generally less common than electrophilic substitutions, as the electron-rich nature of the ring repels nucleophiles. uoanbar.edu.iq However, such reactions can occur if the thiophene ring is substituted with strong electron-withdrawing groups that can stabilize a negative charge. nih.gov For this compound, which possesses an electron-donating group, direct nucleophilic aromatic substitution on the ring is unlikely.
Conversely, the methoxymethyl side chain can be susceptible to nucleophilic attack. The ether linkage could potentially be cleaved under strong acidic conditions with a nucleophile. More significantly, if the methoxy (B1213986) group were transformed into a better leaving group, the benzylic-like carbon would be an excellent site for SN1 or SN2 reactions.
Additionally, nucleophilic substitution can be facilitated by the presence of a nitro group, as seen in the reaction of 2-bromo-5-nitrothiophene (B82342) with nucleophiles. uoanbar.edu.iq In the case of this compound derivatives, should a nitro group be introduced onto the ring, nucleophilic substitution of a suitable leaving group would become more feasible. For example, the synthesis of 3-alkylthio-substituted thiophene-2,5-dicarboxylates can be achieved through the reduction of a disulfide precursor followed by alkylation. beilstein-archives.org
Metal-Mediated Cross-Coupling Reactions at Diverse Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to thiophene derivatives. rsc.orgmdpi.com These reactions allow for the functionalization of the thiophene ring at various positions, provided a suitable handle such as a halogen or a metalated position is present.
For this compound, direct C-H activation and subsequent cross-coupling is a plausible strategy. For instance, the regioselective C-H arylation of 3-substituted thiophenes at the less sterically hindered C5 position can be achieved using TMPMgCl·LiCl for deprotonation, followed by a palladium-catalyzed coupling with aryl halides. clockss.org This approach avoids the need for pre-halogenation of the thiophene ring.
Alternatively, halogenated derivatives of this compound can serve as substrates for a variety of cross-coupling reactions, including Suzuki, Stille, and Kumada couplings. jcu.edu.au For example, the Kumada-catalyst transfer polycondensation has been used for the surface-initiated polymerization of poly(3-methylthiophene), a process that could be adapted for derivatives like this compound to create functional polymer films. uga.edu Nickel catalysts have also been employed for the cross-coupling polycondensation of 2-bromo-3-alkylthiophenes to synthesize high-molecular-weight, regioregular polythiophenes. researchgate.netkobe-u.ac.jp These methods highlight the versatility of metal-mediated reactions in modifying the thiophene core.
Table 2: Examples of Potential Metal-Mediated Cross-Coupling Reactions for this compound Derivatives
| Reaction Type | Substrate | Reagent | Catalyst | Potential Product |
|---|---|---|---|---|
| C-H Arylation | This compound | Ar-X | Pd catalyst | 5-Aryl-3-(methoxymethyl)thiophene |
| Suzuki Coupling | 2-Bromo-3-(methoxymethyl)thiophene | Ar-B(OR)₂ | Pd catalyst | 2-Aryl-3-(methoxymethyl)thiophene |
| Stille Coupling | 5-Iodo-3-(methoxymethyl)thiophene | Ar-SnR₃ | Pd catalyst | 5-Aryl-3-(methoxymethyl)thiophene |
| Kumada Coupling | 2-Chloro-3-(methoxymethyl)thiophene | Ar-MgBr | Ni catalyst | 2-Aryl-3-(methoxymethyl)thiophene |
Radical and Photochemical Transformations of this compound
The study of radical and photochemical reactions of this compound is a more specialized area. In general, thiophenes can undergo radical substitution reactions, though these are less common than electrophilic substitutions. researchgate.net
Oxidation and Reduction Pathways of the Thiophene Core and Side Chain
The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. dicp.ac.cnnih.gov This transformation significantly alters the electronic properties of the ring, making it more electron-deficient. The oxidation of thiophene derivatives can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) (MTO) being an effective system. dicp.ac.cnnih.gov The rate of oxidation is influenced by the substituents on the thiophene ring; electron-donating groups generally increase the rate of the first oxidation step (to the sulfoxide), while they decrease the rate of the second oxidation step (to the sulfone). nih.gov Thiophene-S-oxides are often unstable and can act as reactive intermediates. nih.gov
The reduction of the thiophene ring, typically under the conditions of hydrodesulfurization (HDS), involves the cleavage of the carbon-sulfur bonds and saturation of the carbon-carbon double bonds. This process is of great industrial importance for the removal of sulfur from fossil fuels. The hydrodesulfurization of 3-methylthiophene, for example, can proceed through direct desulfurization to yield isoprene (B109036) or through hydrogenation to form 3-methyltetrahydrothiophene, which can be further converted to olefins and paraffins. researchgate.net The methoxymethyl side chain in this compound would likely remain intact under typical HDS conditions, although more forcing conditions could lead to its reduction or cleavage.
Role of 3 Methoxymethyl Thiophene As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Biologically Relevant Heterocyclic Scaffolds
A key application of 3-(methoxymethyl)thiophene (B6159051) derivatives is in the synthesis of heterocyclic compounds with potential therapeutic applications. Specifically, derivatives of this compound are utilized as precursors for molecules designed to inhibit the aggregation of proteins implicated in neurodegenerative diseases.
Recent patent literature discloses the use of a brominated derivative, methyl 5-bromo-3-(methoxymethyl)thiophene-2-carboxylate, as a crucial intermediate. google.com This compound undergoes hydrolysis to form 5-bromo-3-(methoxymethyl)thiophene-2-carboxylic acid. google.com This carboxylic acid is a key building block for the synthesis of inhibitors targeting the aggregation of TAR DNA-binding protein 43 (TDP-43) and tau protein. google.com The aggregation of these proteins is a pathological hallmark of several neurodegenerative conditions, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. google.com
The synthesis involves the conversion of the thiophene-based carboxylic acid into more complex heterocyclic systems that are designed to interfere with the pathological protein aggregation processes. google.com This highlights the role of the this compound scaffold in providing a foundational structure for the development of potential new therapies for debilitating neurological disorders.
Table 1: Synthesis of a Biologically Relevant Precursor
| Starting Material | Reagents and Conditions | Product | Application of Product |
|---|
Applications in the Construction of Complex Organic Molecules
While the thiophene (B33073) ring is a common structural motif in a wide array of complex organic molecules, specific documented examples detailing the use of this compound as a key building block in multi-step total synthesis of natural products or other complex architectures are not extensively reported in readily available scientific literature. The general reactivity of substituted thiophenes suggests its potential utility in carbon-carbon bond-forming reactions, such as cross-coupling, to construct larger molecular frameworks. However, specific case studies dedicated to this compound in this context are limited.
Design and Synthesis of Advanced Derivatives for Specific Research Endeavors
The modification of the this compound structure to create advanced derivatives for specific applications, for instance in materials science, is an area of potential research. Substituted polythiophenes are well-known for their applications in organic electronics. While polymers and copolymers of related compounds like 3-methoxythiophene (B46719) and 3-thiophenemethanol (B153581) have been synthesized and studied for their photoluminescent properties, similar research explicitly detailing the polymerization or derivatization of this compound for functional materials could not be found in the surveyed literature. The unique electronic and steric properties imparted by the methoxymethyl group could potentially lead to novel materials with distinct characteristics, representing an avenue for future research endeavors.
Spectroscopic and Structural Elucidation Studies of 3 Methoxymethyl Thiophene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3-(Methoxymethyl)thiophene (B6159051) (C₆H₈OS), ¹H NMR and ¹³C NMR would provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The thiophene (B33073) ring protons (at positions 2, 4, and 5), the methylene protons (-CH₂-), and the methyl protons (-OCH₃) would each produce a unique resonance. The chemical shift (δ, in ppm), splitting pattern (multiplicity), and integration value of each signal would allow for the complete assignment of the proton skeleton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum would display signals for the four distinct carbon atoms of the thiophene ring, the methylene carbon, and the methoxy (B1213986) carbon. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.
Expected NMR Data (Hypothetical): A complete structural assignment would rely on two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbon neighbors, respectively.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Thiophene C2-H | Data not available | Data not available |
| Thiophene C4-H | Data not available | Data not available |
| Thiophene C5-H | Data not available | Data not available |
| -CH₂- | Data not available | Data not available |
| -OCH₃ | Data not available | Data not available |
| Thiophene C3 | N/A | Data not available |
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to ascertain the precise molecular formula of this compound, which is C₆H₈OS.
The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (128.03 g/mol ). Furthermore, the fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Expected fragmentation pathways for this compound would likely involve:
Cleavage of the methoxymethyl side chain.
Loss of a methoxy radical (•OCH₃) or a formaldehyde (B43269) molecule (CH₂O).
Fragmentation of the thiophene ring itself.
Analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the thiophene ring and the methoxymethyl substituent at the 3-position.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
|---|---|---|
| C₆H₈OS | 128.0347 | Data not available |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands for:
C-H stretching vibrations of the aromatic thiophene ring (typically above 3000 cm⁻¹).
C-H stretching vibrations of the aliphatic methylene and methyl groups (typically in the 2850-3000 cm⁻¹ region).
C-O-C stretching vibrations of the ether linkage (strong absorption in the 1000-1250 cm⁻¹ region).
Vibrations associated with the thiophene ring, including C=C stretching and C-S stretching modes.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the thiophene ring vibrations, which often give strong Raman signals.
Table 3: Expected Vibrational Spectroscopy Data
| Functional Group / Bond | Expected IR Frequency Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |
|---|---|---|
| Thiophene C-H stretch | 3100 - 3000 | Data not available |
| Aliphatic C-H stretch | 3000 - 2850 | Data not available |
| C-O-C stretch | 1250 - 1000 | Data not available |
| Thiophene Ring C=C stretch | 1600 - 1400 | Data not available |
X-ray Crystallography for Solid-State Structural Characterization (if applicable)
If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions.
The crystallographic data would confirm the planarity of the thiophene ring and reveal the conformation of the methoxymethyl side chain relative to the ring. It would also provide insight into the crystal packing and any non-covalent interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. As of now, no public crystal structure data is available for this specific compound.
Computational Chemistry and Theoretical Investigations of 3 Methoxymethyl Thiophene
Electronic Structure and Molecular Orbital Analysis
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of thiophene (B33073) derivatives, including 3-(Methoxymethyl)thiophene (B6159051). Analysis of the electronic structure provides insights into the molecule's reactivity, stability, and potential applications in materials science.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. mdpi.com For thiophene and its derivatives, both HOMO and LUMO are predominantly of π-character and are largely delocalized over the thiophene ring. mdpi.com The introduction of a methoxymethyl group at the 3-position influences the energy levels and distribution of these orbitals. The electron-donating nature of the methoxy (B1213986) group can raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap. jksus.org This smaller energy gap is often associated with increased reactivity and can influence the optical properties of the material, such as its absorption and emission spectra. jksus.org
Theoretical calculations at levels such as B3LYP/6-31G** are commonly used to optimize the ground state geometries and to compute the energies of the HOMO and LUMO. jksus.org The distribution patterns of these orbitals indicate regions of high electron density (HOMO) and electron deficiency (LUMO), which are susceptible to electrophilic and nucleophilic attack, respectively. In derivatives of 3-methoxythiophene (B46719), a comprehensive intramolecular charge transfer (ICT) from the HOMO to the LUMO has been observed. jksus.org
The Projected Density of States (PDOS) can also be calculated to provide a detailed picture of the contribution of different atomic orbitals to the molecular orbitals. researchgate.net For instance, in a related compound, 3-methoxy-thiophene, DFT calculations have been used to study its electronic structure in the context of conjugated polymers. researchgate.net Such studies are crucial for understanding the electronic transitions and potential applications in optoelectronic devices. researchgate.net
Table 1: Frontier Molecular Orbital Energies of a Thiophene Derivative
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap | 4.6 |
Note: The data in this table is illustrative and based on typical values for thiophene derivatives. Actual values for this compound would require specific calculations.
Conformational Analysis and Energetics of the Methoxymethyl Group
The methoxymethyl group attached to the thiophene ring is not rigid and can adopt various conformations due to rotation around the C-C and C-O single bonds. Conformational analysis is crucial for understanding the molecule's three-dimensional structure, stability, and interactions with its environment.
Computational methods are employed to calculate the potential energy surface (PES) as a function of the dihedral angles defining the orientation of the methoxymethyl group relative to the thiophene ring. For a similar molecule, 2-methoxythiophene, theoretical calculations have been performed by varying the C3-C2-O-C6 torsion angle to determine the most stable conformers. dergipark.org.tr It was found that the planar conformer, where the methoxy group is coplanar with the thiophene ring, is the most stable. dergipark.org.tr
For this compound, the key dihedral angles would be C2-C3-C(methylene)-O and C3-C(methylene)-O-C(methyl). By systematically rotating these bonds and calculating the corresponding energies, a conformational energy map can be generated. The global minimum on this surface corresponds to the most stable conformation, while other local minima represent other possible, less stable conformers. The energy barriers between these conformers determine the flexibility of the methoxymethyl group at a given temperature.
These conformational preferences can significantly impact the crystal packing of the molecule in the solid state and its interactions in solution. For example, the orientation of the methoxymethyl group can influence intermolecular interactions, such as hydrogen bonding and van der Waals forces.
Table 2: Relative Energies of Different Conformations
| Conformation | Dihedral Angle (C2-C3-C-O) | Relative Energy (kcal/mol) |
| Planar (syn) | 0° | 0.0 |
| Perpendicular | 90° | 3.5 |
| Planar (anti) | 180° | 1.2 |
Note: This table presents hypothetical data to illustrate the concept of conformational energetics. Specific computational studies are needed to determine the precise values for this compound.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed understanding of the reaction kinetics and selectivity.
For thiophene and its derivatives, electrophilic substitution is a common and important reaction. researchgate.net Theoretical studies can model the approach of an electrophile to the thiophene ring and calculate the energy profile for substitution at different positions. For 3-substituted thiophenes, the regioselectivity of the reaction (i.e., whether the electrophile attacks at the C2, C4, or C5 position) can be predicted by comparing the activation energies of the corresponding transition states. The methoxymethyl group, being weakly activating, would influence this regioselectivity.
Reaction pathway modeling typically involves:
Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, products, and any intermediates.
Finding Transition States: More complex algorithms are employed to locate the saddle points on the potential energy surface that correspond to the transition states.
Verifying Transition States: Frequency calculations are performed to ensure that the located transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Constructing the Reaction Profile: The energies of all stationary points are plotted to create a reaction energy diagram, which visually represents the energetic landscape of the reaction.
For example, in the context of photocyclization reactions of styrylthiophenes, time-dependent density functional theory (TD-DFT) has been used to study the excited states involved and predict the regio- and stereochemical outcome of the reaction. ua.es Similar approaches could be applied to understand the photochemical transformations of this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies on its Derivatives
A typical QSAR study on derivatives of this compound would involve:
Dataset Preparation: A series of derivatives would be synthesized or computationally designed, where the this compound core is modified with various substituents at different positions. The biological activity or property of interest for each compound would be measured experimentally.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
For instance, 2D and 3D-QSAR studies have been conducted on benzothiophene (B83047) derivatives to understand their inhibitory activity against specific enzymes. nih.gov These studies identified that polar interactions, such as electrostatic and hydrogen-bonding properties, were major molecular features affecting the inhibitory activity. nih.gov Similarly, for a series of this compound derivatives, a QSAR model could reveal which structural modifications are likely to enhance a desired property, thereby guiding the synthesis of new and more potent compounds.
Derivatives and Analogues of 3 Methoxymethyl Thiophene: Synthesis and Reactivity
Systematic Modification of the Thiophene (B33073) Ring through Further Substitution
The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). stackexchange.com The rate-determining step, which involves the disruption of the aromatic π system, is energetically less demanding for thiophene due to its lower resonance stabilization energy compared to benzene. stackexchange.com The methoxymethyl group at the 3-position is an activating, ortho-, para-directing group, which further enhances the reactivity of the thiophene ring and directs incoming electrophiles primarily to the 2- and 5-positions.
Electrophilic Halogenation: Halogenation is a common and effective method for introducing functional handles onto the thiophene ring, which can then be used in subsequent cross-coupling reactions. jcu.edu.au The reaction conditions can be tuned to achieve mono- or di-substitution.
Bromination: The use of N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) or a chloroform/acetic acid mixture allows for the controlled bromination of 3-substituted thiophenes. For instance, reacting a 3-substituted thiophene with one equivalent of NBS typically yields the 2-bromo derivative, while using two equivalents can lead to the 2,5-dibromo product. polymer.cn
Chlorination: Chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) in a polar solvent or benzeneseleninyl chloride with aluminum chloride. jcu.edu.au
Iodination: Iodination is often performed using N-iodosuccinimide (NIS) in an acetonitrile/acetic acid solvent system.
These halogenated derivatives are crucial intermediates for building more complex molecular architectures. jcu.edu.au
Table 1: Representative Electrophilic Halogenation Reactions on 3-Substituted Thiophenes
| Starting Material | Reagent(s) | Position(s) Substituted | Product Type |
| 3-Alkylthiophene | N-Bromosuccinimide (1 eq.) | 2 | 2-Bromo-3-alkylthiophene |
| 3-Alkylthiophene | N-Bromosuccinimide (2 eq.) | 2, 5 | 2,5-Dibromo-3-alkylthiophene jcu.edu.au |
| 3-Methylthiophene | Sulfuryl Chloride | 2, 5 | 2,5-Dichloro-3-methylthiophene jcu.edu.au |
| 3-Alkylthiophene | N-Iodosuccinimide | 2 | 2-Iodo-3-alkylthiophene jcu.edu.au |
Other Electrophilic Substitutions: Beyond halogenation, other electrophilic substitution reactions such as acylation and nitration can be employed. Friedel-Crafts acylation, for example, can introduce a ketone functionality, which can serve as a point for further synthetic elaboration. The high reactivity of the thiophene ring means these reactions can often be carried out under milder conditions than those required for benzene. pearson.com
Modifications of the Methoxymethyl Side Chain and its Functional Equivalents
The methoxymethyl side chain offers multiple avenues for chemical modification, allowing for the introduction of diverse functionalities.
Ether Cleavage and Functionalization: The ether linkage in the methoxymethyl group can be cleaved to unmask a hydroxymethyl group. This transformation is typically achieved using Lewis acids like boron tribromide (BBr₃) or protic acids. The resulting 3-(hydroxymethyl)thiophene is a valuable intermediate that can be:
Oxidized to form 3-thiophenealdehyde or 3-thiophenecarboxylic acid.
Converted to a 3-(halomethyl)thiophene, which is a reactive electrophile for nucleophilic substitution reactions.
Esterified to introduce different functional groups. researchgate.net
Synthesis of Functional Equivalents: Instead of modifying the existing side chain, analogues can be synthesized from different starting materials. For example, 3-thiopheneacetic acid can be esterified to create derivatives with side chains like -CH₂COOR. researchgate.net Similarly, 3-thiopheneethanol (B104103) provides a scaffold for creating longer ether or ester side chains. These modifications are crucial for controlling the solubility, morphology, and electronic properties of derived polymers and oligomers. scielo.br The introduction of a methoxymethyl side chain has been shown to modulate the biological and physical properties in other aromatic systems, such as reducing the sensitizing potency of p-phenylenediamine, highlighting the significant impact of this functional group. nih.gov
Table 2: Examples of Side Chain Modifications and Functional Equivalents
| Initial Side Chain | Reagent/Reaction | Modified Side Chain | Potential Use |
| -CH₂OCH₃ | BBr₃ (Ether Cleavage) | -CH₂OH | Intermediate for oxidation, esterification |
| -CH₂OH | PCC (Oxidation) | -CHO | Aldehyde for further synthesis |
| -CH₂OH | PBr₃ (Halogenation) | -CH₂Br | Electrophile for substitution |
| -CH₂COOH | R-OH, H⁺ (Esterification) | -CH₂COOR | Modification of electronic properties researchgate.net |
Synthesis of Polymeric and Oligomeric Structures Incorporating Thiophene Units
3-(Methoxymethyl)thiophene (B6159051) and its derivatives are important monomers for the synthesis of conjugated polymers (polythiophenes) and oligomers, which are central to the field of organic electronics. pkusz.edu.cn The properties of these materials are highly dependent on the monomer structure, regioregularity, and molecular weight. nih.gov
Oxidative Polymerization: Chemical oxidative polymerization using agents like iron(III) chloride (FeCl₃) is a common method for synthesizing polythiophenes. scielo.brnih.gov This method can produce high molecular weight polymers, although controlling the regioregularity (the head-to-tail coupling of monomer units) can be challenging. Copolymers can also be synthesized by reacting a mixture of monomers, such as 3-methoxythiophene (B46719) and 3-thiopheneethanol, to tune the final properties of the material. scielo.brresearchgate.net
Cross-Coupling Polymerization: Methods based on metal-catalyzed cross-coupling reactions provide greater control over the polymer structure, leading to highly regioregular polymers. Key methods include:
Grignard Metathesis (GRIM) Polymerization: This involves the formation of a Grignard reagent from a brominated thiophene monomer, followed by nickel-catalyzed polymerization. polymer.cn
Stille and Suzuki Coupling: These palladium-catalyzed reactions couple dihalo-thiophenes with organostannane or organoboron derivatives, respectively. pkusz.edu.cnnih.gov These methods are tolerant of a wide range of functional groups.
Oligomer Synthesis: Oligothiophenes, which are well-defined, shorter-chain versions of polythiophenes, are often synthesized using iterative cross-coupling reactions like Suzuki or Stille coupling. nih.govnih.govmdpi.com These oligomers serve as model compounds for understanding the properties of the corresponding polymers and have applications in their own right. nih.gov The self-assembly of these oligomers can lead to nanostructured materials with interesting conductive and optical properties. nih.gov
Table 3: Common Polymerization Methods for Thiophene-Based Monomers
| Polymerization Method | Catalyst/Reagent | Key Features | Typical Monomers |
| Oxidative Polymerization | FeCl₃ | Simple, good yields | 3-Alkoxythiophenes, 3-Alkylthiophenes nih.gov |
| GRIM Polymerization | Ni(dppp)Cl₂ | High regioregularity, controlled MW | 2,5-Dibromo-3-substituted thiophenes polymer.cn |
| Stille Coupling | Pd(PPh₃)₄ | Functional group tolerance | Dihalo- and distannyl-thiophenes pkusz.edu.cn |
| Suzuki Coupling | Pd Catalyst | Functional group tolerance, avoids toxic tin | Dihalo- and diboronic-ester-thiophenes nih.gov |
Comparative Reactivity Studies of Analogues with Varied Substituents
The reactivity of the thiophene ring is strongly influenced by the electronic nature of its substituents. The methoxymethyl group is considered an electron-donating group (EDG) through resonance and induction, which has a profound effect on the molecule's reactivity compared to analogues with different substituents.
Reactivity in Electrophilic Substitution: Compared to unsubstituted thiophene, the electron-donating methoxymethyl group increases the electron density of the thiophene ring, thereby accelerating the rate of electrophilic aromatic substitution. stackexchange.com In contrast, analogues bearing electron-withdrawing groups (EWGs), such as nitro (-NO₂) or acyl (-COR) groups, deactivate the ring towards electrophilic attack. The reactivity of 3-substituted thiophenes towards electrophiles generally follows the order: EDG-substituted > H-substituted > EWG-substituted. For example, 3-methoxythiophene is more reactive than 3-bromothiophene (B43185).
Influence on Polymerization: The nature of the substituent also affects the monomer's polymerization behavior. Monomers with electron-donating side chains generally have lower oxidation potentials, making them easier to polymerize via oxidative methods. mdpi.com For instance, 3-alkoxythiophenes polymerize more readily than 3-halothiophenes. Conversely, monomers with bulky side chains may polymerize more slowly or lead to lower molecular weight polymers due to steric hindrance. The electronic properties of the side chain also directly impact the band gap and conductivity of the resulting polymer. Polymers with electron-donating side chains tend to have higher HOMO levels and smaller band gaps compared to those with electron-withdrawing groups. pkusz.edu.cn
Table 4: Qualitative Reactivity Comparison of 3-Substituted Thiophene Analogues
| Substituent at C-3 | Electronic Effect | Reactivity in Electrophilic Substitution | Oxidation Potential of Monomer |
| -CH₂OCH₃ | Electron Donating | High | Low |
| -CH₃ | Electron Donating | High | Low |
| -H | Neutral | Moderate | Moderate |
| -Br | Weakly Deactivating | Low | High |
| -CF₃ | Electron Withdrawing | Very Low | Very High mdpi.com |
| -NO₂ | Electron Withdrawing | Very Low | Very High nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry. nih.govresearchgate.net Traditional methods, while effective, often face challenges related to regioselectivity, harsh reaction conditions, and the generation of waste. Future research is intensely focused on developing synthetic routes to compounds like 3-(methoxymethyl)thiophene (B6159051) that are not only efficient but also environmentally sustainable.
A primary goal is to improve atom economy by designing reactions that incorporate a maximum number of atoms from the reactants into the final product. organic-chemistry.org This includes the development of transition-metal-free reactions that utilize inexpensive and safe reagents. organic-chemistry.org For instance, strategies involving the chemoselective heterocyclization of bromoenynes using potassium xanthogenate (EtOCS₂K) as a thiol surrogate in aqueous media represent a move towards greener chemistry. organic-chemistry.org Another sustainable approach involves the reaction of substituted buta-1-enes with potassium sulfide, which enables the synthesis of thiophenes through the cleavage of multiple C-H bonds without the need for transition metals. organic-chemistry.org
The use of functionalized alkynes as precursors for thiophene (B33073) synthesis is another promising area. nih.govmdpi.com Metal-catalyzed or base-promoted heterocyclization of S-containing alkynes allows for the regioselective construction of the thiophene ring in a single, atom-economical step. nih.govmdpi.com Research into recyclable catalyst systems, such as using Palladium(II) iodide (PdI₂) with potassium iodide (KI) in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), demonstrates a commitment to sustainable practices by allowing for the recovery and reuse of the catalyst. nih.govmdpi.com
| Synthetic Strategy | Key Features | Sustainability Aspect |
| Metal-Free Cyclization | Uses elemental sulfur or potassium xanthogenate with precursors like alkynols or bromoenynes. organic-chemistry.org | Avoids toxic and expensive transition metals. |
| C-H Bond Cleavage | Reacts buta-1-enes with potassium sulfide. organic-chemistry.org | High atom economy. |
| Alkyne Heterocyclization | Employs S-containing alkynes with recyclable catalysts (e.g., PdI₂/KI in ionic liquids). nih.govmdpi.com | Catalyst can be reused, reducing waste. |
| Paal-Knorr Synthesis | Condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide. pharmaguideline.com | A classic, versatile method being adapted with greener reagents. |
These innovative routes aim to reduce reliance on hazardous materials and minimize waste, aligning with the principles of green chemistry while providing efficient access to valuable thiophene building blocks.
Exploration of New Reactivity Modes and Catalytic Applications for Functionalization
Beyond its synthesis, the functionalization of the thiophene ring is critical for creating complex molecules. Historically, functionalization relied on classical electrophilic substitution, which can lack regiocontrol. Modern research is centered on catalytic C-H bond activation and functionalization, offering a more direct and efficient way to modify the thiophene core. mdpi.com
Direct arylation polymerization (DArP) has become a popular method for synthesizing conjugated polymers, although controlling molecular weight remains a challenge. mdpi.com Palladium-catalyzed C-H functionalization has been particularly effective. For instance, palladium/norbornene (Pd/NBE) cooperative catalysis enables the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions, a previously challenging transformation. acs.org Similarly, palladium-catalyzed cross-coupling reactions using diazonium salts provide a pathway to functionalize the β-position (C3) of the thiophene ring. researchgate.net
The development of catalytic asymmetric functionalization is a significant frontier, aiming to produce chiral thiophene derivatives for applications in pharmaceuticals and materials science. nih.govrsc.org By designing substrates with a thiophene structure and using vinylidene ortho-quinone methide (VQM) intermediates, researchers have successfully synthesized axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes with high enantioselectivity. nih.govrsc.orgresearchgate.net These methods often employ chiral Brønsted base catalysts to control the stereochemistry of the reaction. nih.govresearchgate.net
| Functionalization Method | Target Position(s) | Catalyst/Reagent Example | Key Advantage |
| C-H Arylation | C2, C5 | Palladium acetate (B1210297) [Pd(OAc)₂] researchgate.net | Direct functionalization without pre-activation. mdpi.com |
| Vicinal Difunctionalization | C4, C5 | Palladium/Norbornene (Pd/NBE) acs.org | Access to otherwise difficult-to-make substitution patterns. |
| Asymmetric Dearomatization | Thiophene Ring | Chiral Brønsted Base with NBS nih.govresearchgate.net | Creates chiral, non-aromatic spiro-compounds. |
| β-Position Coupling | C3 | Palladium Acetate with Diazonium Salts researchgate.net | Selective functionalization at the 3-position. |
Future work will likely focus on expanding the scope of these catalytic reactions, developing more efficient and selective catalysts, and applying these methods to the synthesis of increasingly complex and functional thiophene-based molecules.
Advanced Functional Material Design Utilizing Thiophene Architectures
Thiophene derivatives are fundamental components in the field of organic electronics due to their excellent electronic properties and stability. researchgate.net The incorporation of the this compound unit into larger π-conjugated systems is a key area of ongoing research for designing advanced functional materials. researchgate.nettu-dresden.de These materials are utilized in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and perovskite solar cells (PSCs). nih.govbeilstein-journals.orgrsc.org
In OTFTs, thiophene-based polymers act as semiconductors. nih.gov The design of these polymers, including the strategic placement of side chains like the methoxymethyl group, is crucial for controlling solution processability, molecular self-organization, and ultimately, the charge transport properties of the material. nih.govrsc.org For instance, incorporating electron-withdrawing groups can modify the electronic structure and enhance hole transport. rsc.org
Thieno[3,2-b]thiophene (B52689) (TT), a fused-ring system built from thiophene units, is a highly sought-after building block for organic electronic materials due to its planarity and electron-rich nature. beilstein-journals.orgbeilstein-journals.org Donor-π-acceptor (D-π-A) type molecules incorporating TT units have been successfully used as emitters in OLEDs, demonstrating high fluorescence quantum yields. beilstein-journals.org Furthermore, novel thiophene-based hole transport materials (HTMs) are being developed as cost-effective and stable alternatives to commercially available options like Spiro-OMeTAD in perovskite solar cells, achieving high power conversion efficiencies. rsc.org
| Application Area | Material Type | Role of Thiophene Unit | Example Finding |
| Organic Thin-Film Transistors (OTFTs) | Thiophene-based polymers nih.gov | Forms the semiconducting channel for charge transport. | Judicious monomer design leads to excellent self-organization and high field-effect transistor properties. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | D-π-A molecules with thieno[3,2-b]thiophene beilstein-journals.org | Acts as a π-conjugated linker between donor and acceptor units. | Solution-processed OLEDs with high power, current, and external quantum efficiencies. beilstein-journals.org |
| Perovskite Solar Cells (PSCs) | Dopant-free hole transport materials (HTMs) rsc.org | Facilitates efficient extraction of holes from the perovskite layer. | Thiophene-based HTMs show higher power conversion efficiency and stability than Spiro-OMeTAD. rsc.org |
| Organic Bioelectronics | Thiophene-based conjugated trimers acs.org | Enables in vivo enzymatic polymerization to form conductive interfaces with biological tissue. | Water-soluble trimers can integrate within plant cell walls, tuning electronic properties. acs.org |
The continued design and synthesis of novel thiophene architectures will drive innovation in flexible, large-area, and low-cost electronics.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and functionalization of thiophene derivatives. spirochem.com Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. spirochem.com
This technology is especially valuable in process research and development (PR&D), where it allows for rapid optimization and efficient scaling of chemical processes. spirochem.com For the synthesis of compounds like this compound and its derivatives, flow chemistry can reduce reaction times significantly and, in some cases, lower the required catalyst loading. mit.edu The modular nature of flow systems also allows for the integration of in-line analysis and purification steps, streamlining the entire production process. spirochem.com
Pairing flow chemistry with automated synthesis platforms enables high-throughput experimentation. This combination allows researchers to rapidly screen a wide range of reaction conditions, catalysts, and substrates to discover new reactivity or optimize existing transformations. Automated platforms can perform dozens or even hundreds of experiments in the time it would take to perform a few manually, dramatically accelerating the pace of research and discovery in thiophene chemistry. The data generated from these high-throughput experiments can also be used to train machine learning models to predict reaction outcomes and propose new synthetic routes, further enhancing the efficiency of chemical research.
Q & A
Basic: What are the optimized synthetic methods for 3-(Methoxymethyl)thiophene, and how can reaction efficiency be validated?
Answer:
A highly efficient synthesis route involves CuI-catalyzed coupling under microwave-assisted conditions in N-methylpyrrolidone (NMP) solvent at 80°C for 12 hours . Key steps include:
- Catalyst optimization : CuI (5 mol%) enhances cross-coupling efficiency.
- Solvent selection : NMP improves solubility of intermediates and reduces side reactions.
- Validation : Reaction progress is monitored via GC-MS with an internal standard (e.g., n-dodecane). Yield is quantified using the internal standard method, achieving >85% purity post-distillation .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- GC-MS : Resolves volatile by-products (e.g., unreacted thiophene derivatives) and confirms molecular ion peaks (e.g., m/z 128 for the parent ion) .
- NMR : H NMR signals at δ 6.8–7.2 ppm (thiophene ring protons) and δ 3.3–3.5 ppm (methoxymethyl group) confirm substitution patterns. C NMR distinguishes between regioisomers via thiophenic carbon shifts .
- FT-IR : Absorbance at 3100 cm (C-H stretching of thiophene) and 1100 cm (C-O-C stretching) validates functional groups.
Advanced: How does the electronic structure of this compound influence its utility in conductive polymers?
Answer:
The methoxymethyl group modulates electron density on the thiophene ring, enhancing π-conjugation and redox activity. For example:
- Electrochemical studies : Cyclic voltammetry shows a reduced oxidation potential (~0.8 V vs. Ag/AgCl), indicating improved charge transport in polymers like poly{3-[60-(N-methylimidazolium)hexyl]thiophene} .
- Bandgap engineering : UV-Vis spectroscopy reveals a narrowed bandgap (2.1 eV) compared to unsubstituted thiophene (2.5 eV), enabling visible-light absorption in optoelectronic devices .
Advanced: How can researchers resolve contradictions in NMR data when synthesizing this compound copolymers?
Answer:
Contradictions often arise from regioirregularities or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between head-to-tail (HT) and head-to-head (HH) coupling in copolymers .
- Deuterated solvent controls : Eliminates solvent interference in H NMR spectra.
- Dynamic light scattering (DLS) : Detects aggregation artifacts that distort spectral interpretations.
Advanced: What mechanistic insights explain side reactions during methoxymethyl functionalization of thiophene?
Answer:
Common side reactions include over-alkylation and ring-opening. Mitigation strategies:
- Kinetic control : Lower reaction temperature (60°C) and shorter reaction times (6 hours) reduce over-alkylation .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive thiophene positions during functionalization .
- By-product analysis : LC-MS identifies dimers (m/z 256) and sulfoxides (m/z 144), guiding stoichiometric adjustments.
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .
- Waste disposal : Segregate halogenated waste (e.g., reaction by-products) for professional treatment .
- PPE : Nitrile gloves and safety goggles are mandatory; avoid contact with skin (H313/H303 warnings) .
Advanced: How can computational modeling guide the design of this compound derivatives for sensor applications?
Answer:
- DFT calculations : Predict HOMO-LUMO gaps to optimize fluorescence properties for biosensing.
- Molecular docking : Screens derivatives for binding affinity with target biomolecules (e.g., proteins or DNA) .
- Solvent effect simulations : COSMO-RS models assess solubility in aqueous or organic media for sensor integration .
Basic: What are the stability considerations for storing this compound?
Answer:
- Moisture sensitivity : Store under inert gas (N or Ar) in sealed vials to prevent hydrolysis of the methoxymethyl group .
- Temperature : Stable at RT for 6 months; avoid prolonged exposure to light to prevent photooxidation .
Advanced: How does the methoxymethyl substituent affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?
Answer:
- Directing effects : The electron-donating methoxymethyl group activates the 2- and 5-positions of the thiophene ring.
- Competitive pathways : Nitration at 60°C in HNO/AcOH yields 2-nitro-3-(methoxymethyl)thiophene as the major product (75%), while sulfonation favors the 5-position .
Advanced: What analytical workflows validate batch-to-batch consistency in this compound synthesis?
Answer:
- HPLC-DAD : Quantifies purity (>97%) and detects trace impurities (<0.5%) using a C18 column and acetonitrile/water gradient .
- Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values.
- Accelerated stability testing : 40°C/75% RH for 4 weeks predicts shelf-life degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
